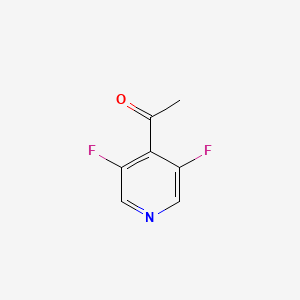

1-(3,5-Difluoropyridin-4-yl)ethan-1-one

Description

1-(3,5-Difluoropyridin-4-yl)ethan-1-one is a fluorinated pyridine derivative featuring a ketone group at the 4-position of the pyridine ring and fluorine atoms at the 3- and 5-positions. The compound is commercially available as a synthetic building block, with suppliers like CymitQuimica offering it in quantities ranging from 50 mg to 500 mg . The fluorine substituents confer electron-withdrawing effects, enhancing the pyridine ring’s electron-deficient character. This property is critical in medicinal chemistry and materials science, where such compounds often serve as intermediates for pharmaceuticals, agrochemicals, or ligands in coordination chemistry.

Properties

IUPAC Name |

1-(3,5-difluoropyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECQDUNGSZVAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=NC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,5-Difluoropyridin-4-yl)ethan-1-one typically involves the reaction of 3,5-difluoropyridine with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetyl chloride in the presence of a base such as pyridine or triethylamine to facilitate the acetylation reaction . The reaction is usually carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,5-Difluoropyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.

Scientific Research Applications

Chemical Properties and Structure

1-(3,5-Difluoropyridin-4-yl)ethan-1-one has the molecular formula and is characterized by its unique pyridine ring structure, which contributes to its reactivity and potential applications in different domains .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research indicates that derivatives of this compound exhibit selective cytotoxicity against breast cancer cells, suggesting a promising avenue for developing targeted therapies .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit various enzymes implicated in disease pathways. For example, it has demonstrated inhibitory effects on kinases involved in cancer progression. This property is crucial for designing new inhibitors that can serve as therapeutic agents in oncology .

Organic Electronics

In material science, this compound is being explored for its application in organic electronic devices. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown to enhance performance metrics such as efficiency and stability .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Selective cytotoxicity against breast cancer cells |

| Enzyme Inhibition | Inhibitory effects on kinases involved in cancer | |

| Material Science | Organic Electronics | Enhanced performance in OLEDs and OPVs |

Case Study 1: Anticancer Properties

A study conducted by researchers at a prominent university evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, with IC50 values demonstrating its potency as an anticancer agent. The study concluded that further optimization could lead to the development of effective therapeutic agents .

Case Study 2: Organic Electronics Development

Another study focused on the integration of this compound into organic electronic devices. The research highlighted improvements in charge transport properties when used as a dopant in polymer matrices, leading to higher efficiency rates in OLED applications. This case study underscores the versatility of the compound beyond traditional medicinal applications .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Pyridine-Based Analogs

- 1-(Pyridin-4-yl)ethan-1-one: Lacking fluorine substituents, this compound exhibits a less electron-deficient pyridine ring.

- 1-(3,5-Dichloropyridin-4-yl)ethan-1-one : Replacing fluorine with chlorine increases steric bulk and alters electronic effects (chlorine is less electronegative but more polarizable). This may influence binding affinity in biological targets or catalytic activity.

Heterocyclic Ketones with Different Ring Systems

1-(4-Chlorothiophen-2-yl)ethan-1-one ():

- Core Structure : Thiophene (5-membered sulfur-containing ring) vs. pyridine.

- Reactivity : Thiophene’s electron-rich nature facilitates electrophilic substitution, whereas the fluorinated pyridine in the target compound is more resistant to such reactions.

- Synthesis : The thiophene derivative is synthesized via bromination and thiourea treatment, contrasting with the fluorinated pyridine’s likely halogenation or cross-coupling pathways .

- 3-Ethyl-6-methylpiperidin-2-one (): Core Structure: Saturated 6-membered piperidinone ring vs. aromatic pyridine. Properties: The saturated ring enhances conformational flexibility and may improve solubility in non-polar solvents. The ethyl and methyl substituents lack the electronic effects of fluorine, reducing polarity .

Physicochemical and Functional Comparisons

Key Observations :

- Electron Effects : Fluorine in the target compound enhances electrophilic substitution resistance compared to thiophene derivatives.

- Solubility: The pyridine core and fluorine substituents likely increase water solubility relative to piperidinone derivatives.

- Synthetic Utility : The thiophene derivative’s synthesis involves bromination and cyclization (), whereas fluorinated pyridines may require specialized fluorination techniques.

Biological Activity

1-(3,5-Difluoropyridin-4-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features a pyridine ring substituted with two fluorine atoms at the 3 and 5 positions, linked to an ethanone group. This unique substitution pattern may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Antimicrobial Activity : Inhibitory effects against various bacterial strains.

- Anticancer Properties : Potential to induce apoptosis in cancer cells.

- Enzyme Inhibition : Interaction with specific enzymes involved in disease pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific targets such as DprE1, an enzyme critical for the survival of Mycobacterium tuberculosis. Inhibition studies have shown promising results with similar compounds demonstrating significant potency against DprE1 mutants .

- Cellular Uptake and Cytotoxicity : The presence of the difluoropyridine moiety may enhance cellular permeability, leading to increased cytotoxic effects on cancer cells. Studies have indicated that structural modifications can significantly affect the cytotoxic profile .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Fluorine Substitution : The presence of fluorine atoms has been correlated with enhanced lipophilicity and improved binding affinity to target proteins .

- Functional Group Variations : Modifications to the ethanone group can alter the compound's activity profile. For instance, derivatives with different substituents have shown varied levels of antimicrobial and anticancer activities .

Case Studies

Several studies have investigated the biological effects of related compounds:

- Antimycobacterial Activity : A series of analogues were tested for their ability to inhibit DprE1 in Mycobacterium tuberculosis. The most potent compounds demonstrated sub-micromolar inhibitory concentrations (IC50), indicating strong potential for further development .

- Cytotoxicity Against Cancer Cell Lines : Various derivatives were evaluated for their cytotoxic effects on different cancer cell lines. Results indicated that certain modifications significantly enhanced apoptotic activity compared to the parent compound .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogues:

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1 | DprE1 | <0.6 | Antimycobacterial |

| 2 | Cancer Cells (A549) | <10 | Cytotoxic |

| 3 | Enzyme Inhibition | <5 | Enzymatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.